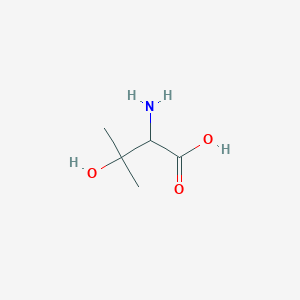

2-Amino-3-hydroxy-3-methylbutanoic acid

Vue d'ensemble

Description

2-Amino-3-hydroxy-3-methylbutanoic acid is an α-amino acid that is substituted by an amino group at position 2 and a hydroxy group at position 3. This compound is known for its role as a chiral building block in peptide synthesis and as a human metabolite . It is an enantiomer of 2-hydroxy-3-methylbutyric acid and is used in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: There are several synthetic methods for preparing 2-Amino-3-hydroxy-3-methylbutanoic acid. One common method involves the reaction of isobutyraldehyde with ammonia to produce amino isobutanol, which is then reacted with hydrogen cyanide to form amino isobutyronitrile. This intermediate is subsequently hydrolyzed to yield the desired product . Another method involves the reaction of isobutyraldehyde with hydrogen cyanide to produce hydroxy isobutyronitrile, which is then reacted with ammonia and hydrolyzed to form the final product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydroformylation of isobutylene with syngas to form isovaleraldehyde, which is then oxidized to produce the final product . This method is efficient and scalable, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. As a typical carboxylic acid, it can form amide, ester, anhydride, and chloride derivatives .

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen cyanide, ammonia, and various oxidizing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is obtained.

Major Products Formed: The major products formed from these reactions include amino isobutanol, amino isobutyronitrile, and hydroxy isobutyronitrile. These intermediates are crucial for the synthesis of this compound and its derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Peptide Synthesis

2-Amino-3-hydroxy-3-methylbutanoic acid is a crucial building block in peptide synthesis. It enhances the stability and bioavailability of therapeutic peptides, making it valuable in drug formulation . The compound's structure allows for the design of novel drug candidates, particularly for metabolic disorders and other therapeutic areas.

Drug Development

The unique properties of this compound facilitate the development of drugs targeting metabolic pathways. Its ability to mimic natural amino acids aids in creating effective treatments for conditions like diabetes and obesity .

Biochemical Research

Researchers utilize this compound to study enzyme activities and protein interactions. This research provides insights into metabolic pathways and potential therapeutic targets, which can lead to breakthroughs in understanding diseases at the molecular level .

Agricultural Applications

Plant Growth Regulation

Recent studies have highlighted the compound's role as a natural plant growth regulator. It has been shown to promote seedling growth, root system development, and overall plant health. For instance, experiments indicated significant improvements in plant height and biomass when treated with this amino acid derivative .

| Application | Effect |

|---|---|

| Seedling Growth Promotion | Increased height and root length |

| Yield Improvement | Enhanced crop yield |

| Stress Resistance | Improved plant immunity |

Cosmetic Formulations

The compound is also explored in cosmetic chemistry for its potential skin benefits. Its moisturizing and anti-aging properties make it a candidate for innovative skincare products . The incorporation of this amino acid into formulations can enhance skin hydration and elasticity.

Food Industry Applications

In the food sector, this compound can serve as a food additive or flavor enhancer. Its role in developing functional foods that promote health and wellness is gaining traction among food scientists .

Case Study 1: Peptide Therapeutics

A study demonstrated that incorporating this compound into peptide structures resulted in improved pharmacokinetic profiles, enhancing their efficacy in treating metabolic disorders.

Case Study 2: Agricultural Yield

Field trials conducted on cucumber plants showed that application of this amino acid significantly increased yield by promoting root growth and resilience against environmental stressors .

Case Study 3: Skincare Efficacy

Clinical evaluations of skincare products containing this compound reported substantial improvements in skin hydration levels among participants after consistent use over eight weeks.

Mécanisme D'action

The mechanism of action of 2-Amino-3-hydroxy-3-methylbutanoic acid involves its role as a chiral building block and its participation in metabolic pathways. It affects muscle size, strength, mass, power, and recovery by stimulating myofibrillar muscle protein synthesis and inhibiting muscle protein breakdown through various mechanisms, including the activation of mechanistic target of rapamycin complex 1 (mTORC1) and inhibition of proteasome-mediated proteolysis in skeletal muscles .

Comparaison Avec Des Composés Similaires

2-Amino-3-hydroxy-3-methylbutanoic acid can be compared with other similar compounds such as 2-amino-3,3-dimethylbutanoic acid and 2-hydroxy-3-methylbutyric acid . These compounds share similar structural features but differ in their specific functional groups and applications. For example, 2-amino-3,3-dimethylbutanoic acid is used as a chiral reagent and has different metabolic roles compared to this compound .

Activité Biologique

2-Amino-3-hydroxy-3-methylbutanoic acid (commonly referred to as 3-hydroxyvaline) is a non-proteinogenic amino acid with significant biological activity and potential therapeutic applications. This compound has been studied for its roles in various biochemical pathways, its applications in drug development, and its potential benefits in clinical nutrition.

- Molecular Formula : CHNO

- Molecular Weight : 133.15 g/mol

- IUPAC Name : (2S)-2-amino-3-hydroxy-3-methylbutanoic acid

- CAS Number : 2280-27-5

Biological Functions

1. Peptide Synthesis and Drug Development

this compound is utilized as a building block in peptide synthesis, particularly in pharmaceutical applications. Its structure enhances the stability and bioavailability of therapeutic peptides, making it a valuable component in drug design aimed at treating metabolic disorders .

2. Metabolic Role

This amino acid is involved in various metabolic pathways, serving as a substrate for enzymes that regulate amino acid metabolism. It has been linked to conditions such as phenylketonuria and other metabolic disorders where amino acid levels are disrupted .

3. Enzyme Activity and Protein Interactions

Research indicates that this compound can influence enzyme activities and protein interactions, providing insights into metabolic pathways and potential therapeutic targets .

Antimicrobial Activity

A study investigated the synthesis of coordination compounds of this compound with chromium(III) and oxovanadium(IV). These compounds exhibited significant antibacterial activity against various microbes, suggesting that modifications of this amino acid can enhance its biological efficacy .

| Compound | Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Cr(III) Complex | E. coli | 15 | 0.5 mg/mL |

| VO(IV) Complex | S. aureus | 20 | 0.25 mg/mL |

Clinical Applications

In clinical nutrition, this compound is being explored for its potential benefits in managing metabolic disorders through specialized medical foods designed for patients with specific dietary needs . Its role as a nutritional supplement is being evaluated in conditions like malabsorption syndromes.

The biological activity of this compound is mediated through several mechanisms:

- Cell Signaling Pathways : It has been implicated in various signaling pathways, including those related to inflammation and immune responses .

- Neuronal Signaling : Research suggests involvement in neuronal signaling pathways, which may have implications for neurodegenerative diseases .

- Metabolic Enzymes : The compound interacts with metabolic enzymes, influencing energy metabolism and potentially providing therapeutic effects in metabolic syndromes .

Propriétés

IUPAC Name |

2-amino-3-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRFQSZFVGJGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2280-28-6, 5174-30-1 | |

| Record name | 3-Methyl-DL-threonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC126808 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-beta-Hydroxyvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-DL-THREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4786DPH4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.